molecular formula C23H27N3O4S B2971682 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-56-1

2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2971682
CAS No.: 901259-56-1
M. Wt: 441.55
InChI Key: RJFZYLXYDGUALM-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α isoform (PubMed) . This compound is a key research tool for investigating cellular stress responses, as the p38 MAPK pathway is a critical signaling cascade activated by various stressors, including inflammatory cytokines and osmotic shock (Nature Reviews Molecular Cell Biology) . Its primary research value lies in elucidating the role of p38 in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it highly relevant for studies of autoimmune diseases, such as rheumatoid arthritis, and other inflammatory pathologies. Furthermore, researchers utilize this inhibitor to dissect the complex mechanisms of p38-mediated apoptosis and cell cycle regulation in models of cancer and neurodegenerative diseases. By selectively blocking this kinase, scientists can probe downstream effects on gene expression, protein synthesis, and cell fate decisions, providing crucial insights into fundamental biological processes and potential therapeutic targets.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-5-7-16(8-6-15)21-23(31-14-20(27)24-11-12-28-2)26-22(25-21)17-9-10-18(29-3)19(13-17)30-4/h5-10,13H,11-12,14H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFZYLXYDGUALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the dimethoxyphenyl and methylphenyl groups. The final step involves the attachment of the sulfanyl and methoxyethylacetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Evidence

The provided evidence highlights two acetamide derivatives with partial structural overlap:

N-(4-{[(3,4-Dimethylisoxazol-5-yl)Amino]Sulfonyl}Phenyl)-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide (): Core Structure: Isoxazole (a five-membered heterocycle with one oxygen and one nitrogen atom) instead of imidazole. Key Features:

  • A sulfamoyl (-SO₂-NH-) group links the isoxazole to a phenyl ring.
  • A biphenyl-oxy-acetamide side chain replaces the sulfanyl-acetamide group. Implications: The isoxazole’s reduced basicity compared to imidazole may alter binding affinity in biological targets.

N-[1-[3-(4-Methoxyphenyl)-5-Isoxazolyl]-1-Methylethyl]Acetamide ():

  • Core Structure : Isoxazole substituted with 4-methoxyphenyl.
  • Key Features :

  • A branched alkyl chain (1-methylethyl) replaces the 2-methoxyethyl group.
  • Lacks a sulfur-containing linkage.
    • Implications : The absence of a sulfanyl/sulfamoyl group may reduce stability under oxidative conditions. The methoxy group on the phenyl ring could enhance π-π stacking interactions.

Comparative Analysis Table

Feature Target Compound Compound Compound
Core Heterocycle 1H-Imidazole (two nitrogen atoms) Isoxazole (one oxygen, one nitrogen) Isoxazole
Substituents 3,4-Dimethoxyphenyl, 4-methylphenyl 3,4-Dimethylisoxazolyl, 4′-methylbiphenyl 4-Methoxyphenyl
Linkage Sulfanyl (-S-) Sulfamoyl (-SO₂-NH-) None
Side Chain 2-Methoxyethyl Biphenyl-oxy-acetamide 1-Methylethyl
Predicted logP Moderate (due to methoxyethyl and methyl groups) Higher (biphenyl group increases hydrophobicity) Moderate (methoxy and methyl balance polarity)
Metabolic Stability Likely high (sulfanyl less prone to oxidation than sulfamoyl) Moderate (sulfamoyl may undergo hydrolysis) Low (no stabilizing sulfur groups)

Pharmacological and Physicochemical Insights

  • Imidazole vs.
  • Sulfanyl vs. Sulfamoyl : The sulfanyl group in the target compound is less polar than the sulfamoyl group in , favoring better blood-brain barrier penetration. However, sulfamoyl derivatives may exhibit stronger electrostatic interactions in hydrophilic environments .
  • Side Chain Impact : The 2-methoxyethyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, water) compared to the bulky biphenyl-oxy group in or the branched alkyl chain in .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s imidazole-sulfanyl scaffold may require multi-step synthesis, whereas isoxazole derivatives () are often synthesized via cycloaddition reactions, offering simpler routes .
  • Biological Data Gap: No direct pharmacological data for the target compound or its analogues are available in the provided evidence. Hypotheses are based on structural trends observed in related acetamides.
  • Contradictions : ’s sulfamoyl group suggests higher solubility but contradicts the target compound’s design, which prioritizes metabolic stability over polarity.

Biological Activity

The compound 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole rings and the introduction of various functional groups. The detailed synthetic routes often utilize starting materials such as 3,4-dimethoxyphenyl derivatives and 4-methylphenyl compounds, leading to the final product through condensation and substitution reactions.

Table 1: Summary of Synthetic Routes

StepReaction TypeStarting MaterialsConditionsYield
1Condensation3,4-Dimethoxyphenyl, 4-MethylphenylAcidic mediumHigh
2SubstitutionImidazole precursorHeat, catalystModerate
3FinalizationAcetamide derivativeRefluxHigh

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

These results suggest that the compound possesses considerable antibacterial properties, which could be beneficial in treating infections.

Anticancer Activity

The imidazole scaffold is known for its anticancer potential. Studies have shown that compounds containing similar structures can inhibit tumor growth and induce apoptosis in cancer cells. Preliminary screenings have indicated that this compound may also exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Screening for Anticancer Activity

In a study published by Walid Fayad et al., a library of imidazole derivatives was screened for anticancer activity using multicellular spheroid models. The results highlighted several compounds with promising activity, suggesting that modifications to the imidazole ring could enhance efficacy against specific cancer types .

Other Biological Activities

Beyond antimicrobial and anticancer activities, imidazole derivatives have been reported to possess anti-inflammatory, analgesic, and antioxidant properties. These activities make them versatile candidates for drug development in various therapeutic areas.

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